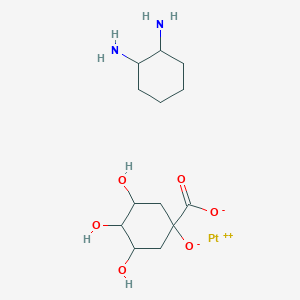
Quinato(chda)Pt
Übersicht
Beschreibung
Quinato(chda)Pt is a complex of platinum with quinato (chda) ligands. This compound has shown promising results in scientific research for its potential use in cancer treatment.
Wirkmechanismus
The mechanism of action of Quinato(Quinato(chda)Pt)Pt involves the binding of the platinum complex to DNA. This binding leads to the formation of DNA adducts, which disrupt the normal functioning of the DNA. The resulting DNA damage leads to the inhibition of cell growth and induction of apoptosis.
Biochemische Und Physiologische Effekte
Quinato(Quinato(chda)Pt)Pt has been shown to have a high affinity for DNA, which leads to the formation of DNA adducts. This binding can lead to the inhibition of DNA replication and transcription, which ultimately leads to cell death. The compound has also been shown to induce the production of reactive oxygen species, which can further damage DNA and lead to cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Quinato(Quinato(chda)Pt)Pt in lab experiments is its high affinity for DNA. This makes it a useful tool for studying DNA damage and repair mechanisms. However, the compound is also highly reactive and can be toxic to cells at high concentrations. This can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of Quinato(Quinato(chda)Pt)Pt. One direction is the development of more efficient synthesis methods for the compound. Another direction is the study of the compound's potential use in combination with other chemotherapy drugs. Additionally, further research is needed to understand the compound's mechanism of action and its potential use in other diseases besides cancer.
Synthesemethoden
The synthesis of Quinato(Quinato(chda)Pt)Pt involves the reaction of platinum with quinato (Quinato(chda)Pt) ligands. The ligands are synthesized separately and then added to the platinum solution. The resulting complex is purified and characterized using various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
Quinato(Quinato(chda)Pt)Pt has been extensively studied for its potential use in cancer treatment. It has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. The compound has also been studied for its potential use in combination with other chemotherapy drugs to enhance their efficacy.
Eigenschaften
IUPAC Name |
cyclohexane-1,2-diamine;platinum(2+);3,4,5-trihydroxy-1-oxidocyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11O6.C6H14N2.Pt/c8-3-1-7(13,6(11)12)2-4(9)5(3)10;7-5-3-1-2-4-6(5)8;/h3-5,8-10H,1-2H2,(H,11,12);5-6H,1-4,7-8H2;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEGPRVHQGWGNNY-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)N.C1C(C(C(CC1(C(=O)[O-])[O-])O)O)O.[Pt+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O6Pt | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80931626 | |
| Record name | Platinum(2+) 3,4,5-trihydroxy-1-oxidocyclohexane-1-carboxylate--cyclohexane-1,2-diamine (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80931626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
499.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quinato(chda)Pt | |
CAS RN |
142754-28-7, 142928-30-1 | |
| Record name | 8-Chloroadenosine-3',5'-cyclic monophosphorothioate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142754287 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinato(cyclohexanediamine)platinum(II) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142928301 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Platinum(2+) 3,4,5-trihydroxy-1-oxidocyclohexane-1-carboxylate--cyclohexane-1,2-diamine (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80931626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



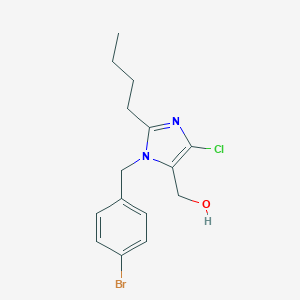
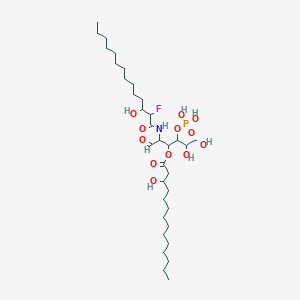
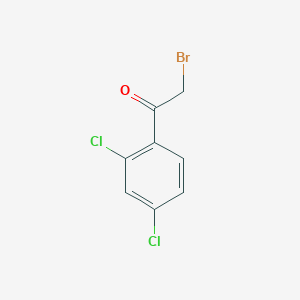
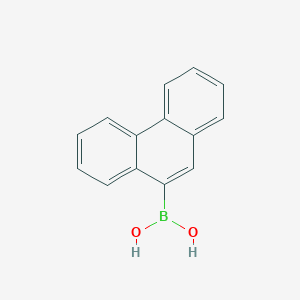
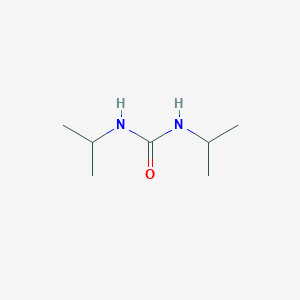
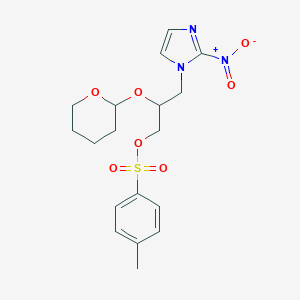

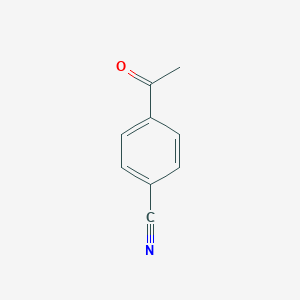

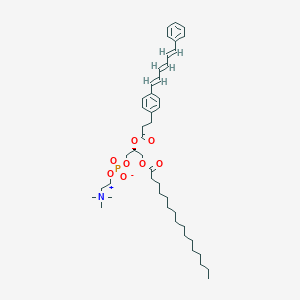
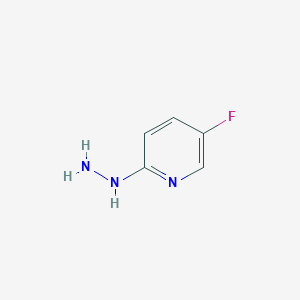
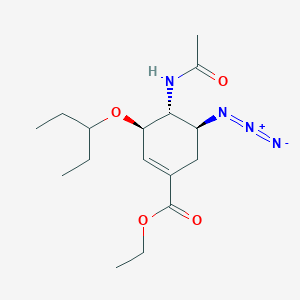
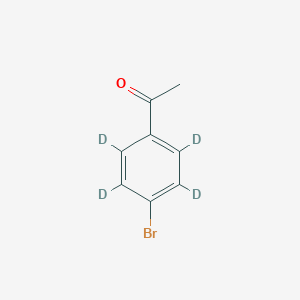
![2-[[6-Bromo-3-(4-ethoxycarbonylphenyl)-4-oxoquinazolin-2-yl]methylsulfanyl]propanoic acid](/img/structure/B130665.png)